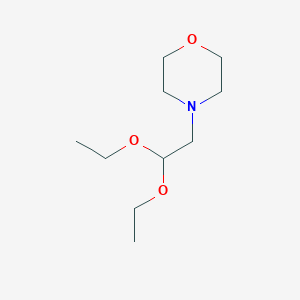

4-(2,2-Diethoxyethyl)morpholine

Description

The exact mass of the compound 4-(2,2-Diethoxyethyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65668. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2,2-Diethoxyethyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,2-Diethoxyethyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,2-diethoxyethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)9-11-5-7-12-8-6-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCDHXBTGQLOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1CCOCC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289935 | |

| Record name | 4-(2,2-Diethoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-59-9 | |

| Record name | 3616-59-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,2-Diethoxyethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLINOACETALDEHYDE DIETHYLACETAL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,2-Diethoxyethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-diethoxyethyl)morpholine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a precursor to bioactive molecules. The morpholine scaffold is a privileged structure in numerous approved drugs, and this guide serves as a resource for researchers leveraging this versatile compound in the design and synthesis of novel therapeutic agents.

Introduction

4-(2,2-Diethoxyethyl)morpholine, also known as 2-morpholinoacetaldehyde diethyl acetal, is a morpholine derivative with the CAS number 3616-59-9 . The morpholine ring is a common feature in a wide array of biologically active compounds due to its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1] The diethoxyethyl substituent of this particular compound serves as a protected aldehyde, making it a key intermediate for the introduction of a reactive carbonyl group in a controlled manner during multi-step organic synthesis. This guide aims to provide a detailed technical overview for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for 4-(2,2-diethoxyethyl)morpholine is presented in the tables below for easy reference.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3616-59-9 | |

| Molecular Formula | C10H21NO3 | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 248.8 °C at 760 mmHg | |

| Density | 0.99 g/cm³ | |

| pKa | 7.16 ± 0.10 (Predicted) |

Table 2: Safety Information

| Hazard | Description |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation. |

| Precautionary Statements | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactivity

4-(2,2-Diethoxyethyl)morpholine is a valuable synthetic intermediate due to the presence of the morpholine moiety and a protected aldehyde functionality.

Synthesis

The most common laboratory-scale synthesis of 4-(2,2-diethoxyethyl)morpholine involves the nucleophilic substitution of a haloacetaldehyde diethyl acetal with morpholine. A typical procedure is outlined below.

Experimental Protocol: Synthesis of 4-(2,2-Diethoxyethyl)morpholine

-

Materials:

-

Morpholine

-

2-Bromoacetaldehyde diethyl acetal

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add 2-bromoacetaldehyde diethyl acetal (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield 4-(2,2-diethoxyethyl)morpholine.

-

Diagram 1: Synthesis of 4-(2,2-Diethoxyethyl)morpholine

Caption: Synthetic route to 4-(2,2-diethoxyethyl)morpholine.

Reactivity: Deprotection and Further Transformations

The key reactivity of 4-(2,2-diethoxyethyl)morpholine lies in the deprotection of the diethyl acetal to unmask the aldehyde functionality. This is typically achieved under acidic conditions. The resulting 2-morpholinoacetaldehyde is a reactive intermediate that can participate in a variety of subsequent chemical transformations.

Experimental Protocol: Deprotection to 2-Morpholinoacetaldehyde

-

Materials:

-

4-(2,2-Diethoxyethyl)morpholine

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

Dissolve 4-(2,2-diethoxyethyl)morpholine in a suitable organic solvent.

-

Add dilute aqueous hydrochloric acid and stir the mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

-

Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield crude 2-morpholinoacetaldehyde. Note: The resulting aldehyde may be unstable and is often used immediately in the next step without extensive purification.

-

Diagram 2: Deprotection and Subsequent Wittig Reaction

Caption: Deprotection and subsequent olefination workflow.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for 4-(2,2-diethoxyethyl)morpholine is not extensively reported in the public domain, its utility as a synthetic precursor is well-established. The morpholine moiety is a key component of numerous approved drugs, where it often imparts favorable pharmacokinetic properties.

The deprotected aldehyde, 2-morpholinoacetaldehyde, can be a starting point for the synthesis of a variety of more complex molecules. For instance, it can undergo reactions such as the Wittig olefination to form carbon-carbon double bonds, reductive amination to introduce new amine functionalities, or aldol condensations.[2][3][4]

The morpholine scaffold has been incorporated into molecules targeting a range of biological targets, including:

-

Kinase Inhibitors: Morpholine derivatives have been successfully developed as inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and Aurora kinases, which are implicated in cancer.[5][6][7]

-

Anticancer Agents: The morpholine moiety is present in several anticancer drugs and experimental agents.[8]

-

Central Nervous System (CNS) Active Compounds: The physicochemical properties of the morpholine ring can be advantageous for designing molecules that can cross the blood-brain barrier.

Conclusion

4-(2,2-Diethoxyethyl)morpholine is a commercially available and synthetically versatile building block for drug discovery and medicinal chemistry. Its primary utility lies in its ability to introduce a morpholine-containing two-carbon unit with a protected aldehyde functionality. This allows for a range of chemical transformations to generate diverse libraries of compounds for biological screening. The established importance of the morpholine scaffold in approved therapeutics underscores the potential of this and related building blocks in the development of new medicines. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific pursuits.

References

- 1. 4-(2,2-Diethoxyethyl)morpholine | 3616-59-9 | Benchchem [benchchem.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and quantum chemical studies of new 4-aminoquinazoline derivatives as Aurora A/B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

4-(2,2-Diethoxyethyl)morpholine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound 4-(2,2-Diethoxyethyl)morpholine, including its chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in the fields of organic synthesis and medicinal chemistry.

Chemical Identity and Structure

4-(2,2-Diethoxyethyl)morpholine is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group, which often imparts favorable properties such as improved solubility and metabolic stability in drug candidates.[1] The substituent at the 4-position is a diethoxyethyl group, which contains a protected aldehyde in the form of a diethyl acetal. This acetal group is stable under various reaction conditions but can be deprotected to a reactive aldehyde functionality when needed, making this compound a valuable building block in multi-step organic synthesis.[1]

IUPAC Name: 4-(2,2-Diethoxyethyl)morpholine

Synonyms:

-

2-Morpholinoacetaldehyde diethyl acetal

-

Morpholine, 4-(2,2-diethoxyethyl)-

-

SKL574

The chemical structure of 4-(2,2-Diethoxyethyl)morpholine is depicted in the following diagram:

Caption: Chemical structure of 4-(2,2-Diethoxyethyl)morpholine.

Physicochemical Properties

A summary of the key quantitative data for 4-(2,2-Diethoxyethyl)morpholine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₃ | [2] |

| Molecular Weight | 203.28 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 248.8°C at 760 mmHg, 80°C at 0.5 Torr | [2] |

| Density | 0.99 g/cm³ | [2] |

| Flash Point | 66.6°C | [2] |

| pKa (Predicted) | 7.16 ± 0.10 | |

| CAS Number | 3616-59-9 | [2] |

Synthesis Protocol

A common and direct method for the synthesis of 4-(2,2-Diethoxyethyl)morpholine involves the nucleophilic substitution reaction between morpholine and 2-bromo-1,1-diethoxyethane.[1]

Reaction Scheme:

Morpholine + 2-Bromo-1,1-diethoxyethane → 4-(2,2-Diethoxyethyl)morpholine + HBr

Experimental Protocol:

-

Materials: Morpholine, 2-bromo-1,1-diethoxyethane, a suitable solvent (e.g., a polar aprotic solvent like acetonitrile or DMF), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as an acid scavenger.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine and the base in the chosen solvent.

-

Slowly add 2-bromo-1,1-diethoxyethane to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated hydrobromide salt of the base.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure 4-(2,2-Diethoxyethyl)morpholine.

-

The following diagram illustrates the logical workflow for the synthesis of 4-(2,2-Diethoxyethyl)morpholine.

Caption: Synthesis workflow for 4-(2,2-Diethoxyethyl)morpholine.

Applications in Research and Development

The primary utility of 4-(2,2-Diethoxyethyl)morpholine in a research and development context is as a synthetic intermediate.[1] The presence of the morpholine scaffold is significant in medicinal chemistry, as it can enhance the pharmacokinetic properties of a molecule.[1] The diethoxyethyl group serves as a masked aldehyde, allowing for the introduction of a two-carbon linker that can be further elaborated into more complex structures after deprotection.[1] This makes the compound a useful precursor for synthesizing a variety of more complex molecules containing the morpholine moiety.[1]

References

An In-depth Technical Guide on 4-(2,2-Diethoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(2,2-Diethoxyethyl)morpholine, a versatile building block in organic synthesis and medicinal chemistry.

Core Molecular Data

The fundamental molecular and physical properties of 4-(2,2-Diethoxyethyl)morpholine are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₁NO₃[1] |

| Molecular Weight | 203.28 g/mol [1] |

| CAS Number | 3616-59-9 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80 °C at 0.5 Torr |

| Density | 0.990 g/cm³ (Predicted) |

Significance and Applications

4-(2,2-Diethoxyethyl)morpholine is a valuable intermediate in organic synthesis, primarily due to the presence of a protected aldehyde group (the diethyl acetal). This functional group is stable under a variety of reaction conditions, allowing for chemical modifications at other positions of the molecule. The aldehyde can be subsequently deprotected under acidic conditions for further reactions.[2] This feature makes it a key reagent for introducing a morpholinoethyl group in the synthesis of more complex molecules.

The morpholine ring itself is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule can enhance desirable properties such as aqueous solubility, metabolic stability, and bioavailability.[2] Morpholine derivatives have a broad spectrum of biological activities and are found in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. The morpholine moiety is also utilized in agrochemicals, such as fungicides, and in industrial applications like corrosion inhibitors.[2]

Experimental Protocols

Synthesis of 4-(2,2-Diethoxyethyl)morpholine

A common and direct method for the synthesis of 4-(2,2-Diethoxyethyl)morpholine is the nucleophilic substitution reaction between morpholine and 2-bromo-1,1-diethoxyethane.[2]

Materials:

-

Morpholine

-

2-bromo-1,1-diethoxyethane

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine and the base in the chosen solvent.

-

Slowly add 2-bromo-1,1-diethoxyethane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-(2,2-Diethoxyethyl)morpholine as a colorless to light yellow liquid.

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for 4-(2,2-Diethoxyethyl)morpholine.

Caption: Synthesis of 4-(2,2-Diethoxyethyl)morpholine.

References

4-(2,2-Diethoxyethyl)morpholine: A Versatile Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Diethoxyethyl)morpholine is a valuable bifunctional molecule that serves as a key synthetic intermediate in the construction of a wide array of complex organic scaffolds. Its structure incorporates a morpholine ring, a privileged motif in medicinal chemistry known to enhance the physicochemical and pharmacokinetic properties of drug candidates, and a protected aldehyde in the form of a diethyl acetal. This unique combination allows for a diverse range of chemical transformations, making it an indispensable tool for organic chemists. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 4-(2,2-diethoxyethyl)morpholine as a synthetic building block, with a focus on its role in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,2-diethoxyethyl)morpholine is presented in the table below.

| Property | Value |

| CAS Number | 3616-59-9 |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 80 °C at 0.5 Torr |

| Density | 0.990 ± 0.06 g/cm³ |

| pKa (Predicted) | 7.16 ± 0.10 |

Synthesis of 4-(2,2-Diethoxyethyl)morpholine

The most common and direct route to 4-(2,2-diethoxyethyl)morpholine is the N-alkylation of morpholine with a suitable two-carbon electrophile, typically 2-bromo-1,1-diethoxyethane. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon of the bromoacetaldehyde diethyl acetal.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

-

Morpholine

-

2-Bromo-1,1-diethoxyethane

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Acetonitrile or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, dissolve morpholine (1.0 equivalent) and 2-bromo-1,1-diethoxyethane (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5 equivalents), to the mixture to act as a proton scavenger.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 4-(2,2-diethoxyethyl)morpholine as a colorless to light yellow oil.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this method generally affords the product in good to excellent yields, typically ranging from 70% to 90%.

Reactivity and Synthetic Applications

The synthetic utility of 4-(2,2-diethoxyethyl)morpholine stems from the reactivity of its two key functional groups: the morpholine nitrogen and the protected aldehyde.

Deprotection and Reactions of the Aldehyde

The diethyl acetal group serves as a stable protecting group for the aldehyde functionality, which can be readily deprotected under acidic conditions to yield 2-morpholinoacetaldehyde. This reactive aldehyde is a versatile intermediate for a variety of subsequent transformations.

Caption: Deprotection of 4-(2,2-diethoxyethyl)morpholine.

2-Morpholinoacetaldehyde is an excellent substrate for reductive amination reactions. It can react with primary or secondary amines to form an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), to yield more complex substituted amines.[1] This strategy is widely employed in the synthesis of pharmaceutical compounds to introduce the morpholinoethyl moiety.

Caption: Reductive amination workflow.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[2] 2-Morpholinoacetaldehyde can serve as the aldehyde component in this reaction, condensing with a β-arylethylamine, such as tryptamine, under acidic conditions to form the corresponding cyclized product. This approach provides access to complex alkaloid-like structures incorporating the morpholine scaffold.

Caption: Pictet-Spengler reaction pathway.

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. 2-Morpholinoacetaldehyde can be utilized in multicomponent reactions for the synthesis of highly substituted pyridine rings. For instance, in a modified Hantzsch-type synthesis, it can react with a β-ketoester and an ammonia source to construct the dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Role in Drug Development

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve properties such as aqueous solubility, metabolic stability, and target binding affinity. While specific examples detailing the direct use of 4-(2,2-diethoxyethyl)morpholine in the synthesis of marketed drugs are not extensively documented in publicly available literature, its deprotected form, 2-morpholinoacetaldehyde, is a key precursor for introducing the morpholinoethyl group found in several important drug classes.

For example, the synthesis of analogues of the antibiotic Linezolid and the anticancer agent Gefitinib , both of which contain a morpholine ring, can be envisioned utilizing synthetic strategies that involve intermediates derivable from 4-(2,2-diethoxyethyl)morpholine. The ability to introduce the morpholinoethyl side chain via reactions like reductive amination makes this building block highly relevant to the exploration of new chemical space around these and other important pharmacophores.

Conclusion

4-(2,2-Diethoxyethyl)morpholine is a versatile and valuable synthetic building block for organic chemists, particularly those engaged in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the differential reactivity of the morpholine nitrogen and the protected aldehyde, provides a flexible platform for the construction of a wide range of complex and biologically relevant molecules. The ability to readily introduce the privileged morpholine scaffold through this intermediate underscores its importance in the ongoing quest for novel therapeutics.

Spectroscopic Data

Below are the expected 1H and 13C NMR chemical shifts for 4-(2,2-diethoxyethyl)morpholine. Actual values may vary slightly depending on the solvent and experimental conditions.

1H NMR (CDCl3, 400 MHz): δ 4.55 (t, J = 5.5 Hz, 1H), 3.70-3.65 (m, 4H), 3.62 (dq, J = 9.4, 7.1 Hz, 2H), 3.48 (dq, J = 9.4, 7.1 Hz, 2H), 2.60 (d, J = 5.5 Hz, 2H), 2.50-2.45 (m, 4H), 1.20 (t, J = 7.1 Hz, 6H).

13C NMR (CDCl3, 101 MHz): δ 102.1, 66.9, 62.0, 58.8, 53.9, 15.3.

This data is consistent with the structure of 4-(2,2-diethoxyethyl)morpholine, showing the characteristic signals for the morpholine ring protons, the diethoxyethyl group, and the corresponding carbon atoms.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(2,2-Diethoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 4-(2,2-Diethoxyethyl)morpholine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of its chemical structure and comparison with related morpholine derivatives. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining and interpreting spectral data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of 4-(2,2-Diethoxyethyl)morpholine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 3.6 - 3.8 | t | ~ 4.5 |

| H-3', H-5' | ~ 2.4 - 2.6 | t | ~ 4.5 |

| H-1 | ~ 2.6 - 2.8 | d | ~ 5.5 |

| H-2 | ~ 4.5 - 4.7 | t | ~ 5.5 |

| O-CH ₂-CH₃ | ~ 3.4 - 3.6 | q | ~ 7.0 |

| O-CH₂-CH ₃ | ~ 1.1 - 1.3 | t | ~ 7.0 |

Table 2: Predicted ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2', C-6' | ~ 67 |

| C-3', C-5' | ~ 54 |

| C-1 | ~ 58 |

| C-2 | ~ 102 |

| O -CH₂-CH₃ | ~ 62 |

| O-CH₂-C H₃ | ~ 15 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2970 - 2850 | C-H stretch | Alkanes |

| 1120 - 1080 | C-O stretch | Ethers, Acetals |

| 1140 - 1115 | C-N stretch | Aliphatic Amines |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 203 | [M]⁺ (Molecular Ion) |

| 158 | [M - OCH₂CH₃]⁺ |

| 100 | [Morpholine-CH₂]⁺ |

| 86 | [Morpholine]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of 4-(2,2-Diethoxyethyl)morpholine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter by filtering if necessary.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, a standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

The raw data (Free Induction Decay or FID) is processed using appropriate software.

-

A Fourier transform is applied to convert the time-domain data to the frequency domain.

-

Phase and baseline corrections are performed to obtain the final spectrum.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (for a liquid sample):

-

Place a small drop of neat 4-(2,2-Diethoxyethyl)morpholine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Instrumentation and Data Acquisition:

-

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum shows the absorbance or transmittance of infrared radiation by the sample as a function of wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively volatile compound like 4-(2,2-Diethoxyethyl)morpholine, GC-MS is a suitable technique.

-

-

Ionization:

-

Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

-

Mass Analysis and Detection:

-

The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the characterization of an organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Caption: Logical relationship of spectroscopic techniques in the structural elucidation of 4-(2,2-Diethoxyethyl)morpholine.

Commercial 4-(2,2-Diethoxyethyl)morpholine: A Technical Guide to Purity and Specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Diethoxyethyl)morpholine (CAS No. 3616-59-9) is a substituted morpholine derivative that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring a morpholine ring and a protected aldehyde functional group in the form of a diethyl acetal, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical compounds. The purity and quality of this reagent are critical for the successful and reproducible synthesis of target molecules, necessitating a thorough understanding of its commercial specifications and analytical characterization methods.

This technical guide provides an in-depth overview of the purity, specifications, potential impurities, and analytical methodologies for commercially available 4-(2,2-Diethoxyethyl)morpholine.

Synthesis and Potential Impurities

The most common synthetic route to 4-(2,2-Diethoxyethyl)morpholine is the N-alkylation of morpholine with an appropriate 2-carbon electrophile bearing a diethyl acetal group, typically 2-bromoacetaldehyde diethyl acetal. The reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid formed.

Based on this synthetic pathway, several potential impurities may be present in the commercial product:

-

Unreacted Starting Materials: Residual morpholine and 2-bromoacetaldehyde diethyl acetal.

-

By-products of Side Reactions: Potential for over-alkylation or side reactions involving the solvent or base.

-

Residual Solvents: Solvents used in the reaction and purification steps.

-

Water: Due to the hygroscopic nature of morpholine and potential for introduction during workup.

Commercial Specifications

Commercial grades of 4-(2,2-Diethoxyethyl)morpholine are typically offered with a purity of 95-96%. The following tables summarize the typical physical and chemical specifications.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 3616-59-9 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 248.8 °C at 760 mmHg | [1] |

| Density | 0.99 g/cm³ | [1] |

Table 2: Typical Commercial Specifications

| Parameter | Specification |

| Purity (by GC) | ≥ 96% |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Identity (IR, NMR) | Conforms to structure |

Analytical Methods for Quality Control

A robust quality control process is essential to ensure the purity and consistency of 4-(2,2-Diethoxyethyl)morpholine. This involves a combination of chromatographic and spectroscopic techniques to identify and quantify the main component and any impurities.

Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of 4-(2,2-Diethoxyethyl)morpholine and for quantifying volatile impurities.

Experimental Protocol: GC-MS for Purity and Impurity Profiling

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for both quantification and identification of impurities.

-

Sample Preparation: Dilute the sample of 4-(2,2-Diethoxyethyl)morpholine in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard for CDCl₃.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹H NMR (predicted):

-

~ 3.7 ppm (t, 4H, -O-CH₂-CH₂-N-)

-

~ 2.5 ppm (t, 4H, -O-CH₂-CH₂-N-)

-

~ 2.7 ppm (d, 2H, -N-CH₂-CH(OEt)₂)

-

~ 4.6 ppm (t, 1H, -CH(OEt)₂)

-

~ 3.5 ppm (q, 4H, -O-CH₂-CH₃)

-

~ 1.2 ppm (t, 6H, -O-CH₂-CH₃)

-

-

¹³C NMR (predicted):

-

~ 102 ppm (-CH(OEt)₂)

-

~ 67 ppm (-O-CH₂-CH₂-N-)

-

~ 62 ppm (-O-CH₂-CH₃)

-

~ 58 ppm (-N-CH₂-CH(OEt)₂)

-

~ 54 ppm (-O-CH₂-CH₂-N-)

-

~ 15 ppm (-O-CH₂-CH₃)

-

Infrared (IR) Spectroscopy

IR spectroscopy is used for the identification of functional groups and as a fingerprinting technique for identity confirmation.

Experimental Protocol: FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Expected Absorptions:

-

C-H stretching (alkane): 2970-2850 cm⁻¹

-

C-O stretching (ether and acetal): A strong, broad band around 1100 cm⁻¹

-

C-N stretching: 1200-1020 cm⁻¹

Conclusion

The quality of 4-(2,2-Diethoxyethyl)morpholine is crucial for its application in research and development. This guide has outlined the typical purity, specifications, and potential impurities associated with the commercial product. The provided analytical methods, including GC-MS, NMR, and IR spectroscopy, offer a comprehensive framework for the quality control and characterization of this important synthetic intermediate. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis from the supplier and to perform in-house verification of the material's identity and purity.

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including a favorable pKa, moderate lipophilicity, and the ability to engage in hydrogen bonding, make it a versatile building block for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug discovery, detailing its impact on absorption, distribution, metabolism, and excretion (ADME) properties, and its application in the design of drugs targeting a wide range of therapeutic areas, most notably oncology and central nervous system (CNS) disorders. This report includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key morpholine-containing drugs and relevant biological assays, and visualizations of critical signaling pathways and experimental workflows to serve as a practical resource for professionals in the field.

Introduction: The Privileged Nature of the Morpholine Scaffold

The morpholine ring is a saturated heterocycle with the chemical formula O(CH₂CH₂)₂NH.[1] Its structure, featuring an ether oxygen and a secondary amine, bestows upon it a unique combination of properties that are highly advantageous in drug design.[2] Unlike more basic amines like piperidine, the electron-withdrawing effect of the ether oxygen lowers the pKa of the morpholine nitrogen to approximately 8.5. This reduced basicity ensures that a significant portion of morpholine-containing drugs are uncharged at physiological pH, a crucial factor for cell membrane permeability and oral bioavailability.[3]

Furthermore, the morpholine moiety can act as both a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and a weak hydrogen bond donor (via the N-H group), enabling it to interact favorably with biological targets.[3] Its moderate lipophilicity contributes to a desirable balance between aqueous solubility and membrane permeability, facilitating both formulation and distribution in the body. These attributes have led to the widespread incorporation of the morpholine scaffold in a multitude of FDA-approved drugs, solidifying its status as a "privileged" scaffold in medicinal chemistry.

Physicochemical and Pharmacokinetic Properties of Morpholine-Containing Drugs

The integration of a morpholine ring into a drug candidate's structure can significantly enhance its drug-like properties. This section summarizes key physicochemical and pharmacokinetic parameters of morpholine and some representative drugs.

Physicochemical Properties

The fundamental physicochemical properties of the morpholine scaffold itself provide a basis for its utility in drug design.

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | [4] |

| Molecular Weight | 87.12 g/mol | [4] |

| pKa | 8.33 - 8.7 | [5][6] |

| LogP | -0.86 | [5] |

| Boiling Point | 129 °C | [5] |

| Melting Point | -5 °C | [5] |

| Water Solubility | Miscible | [5] |

Pharmacokinetic (ADME) Parameters of Representative Morpholine-Containing Drugs

The true impact of the morpholine scaffold is evident in the improved ADME profiles of drugs that incorporate it. The following table presents a summary of key pharmacokinetic parameters for several FDA-approved morpholine-containing drugs.

| Drug | Therapeutic Class | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (h) | Metabolism | Excretion |

| Gefitinib | Anticancer (EGFR inhibitor) | ~60 | ~90 | ~48 | Hepatic (CYP3A4) | Feces |

| Linezolid | Antibiotic | ~100 | ~31 | 4-6 | Non-enzymatic oxidation | Renal and non-renal |

| Reboxetine | Antidepressant (NRI) | ~94 | ~97 | ~13 | Hepatic (CYP3A4) | Renal |

| Aprepitant | Antiemetic (NK1 receptor antagonist) | ~60-65 | >95 | 9-13 | Hepatic (CYP3A4) | Feces and Urine |

The Morpholine Scaffold in Drug Design and Therapeutic Applications

The versatility of the morpholine scaffold has been exploited in the development of drugs for a wide array of diseases.

Oncology

In cancer therapy, the morpholine ring is a common feature in kinase inhibitors. It often serves as a key pharmacophore that interacts with the hinge region of the kinase domain, or as a solvent-exposed moiety that improves solubility and other pharmacokinetic properties. A prominent example is its role in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[6][7][8]

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.

References

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. amines.com [amines.com]

- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Diethoxyethyl (DEE) Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diethoxyethyl (DEE) group is an acetal-type protecting group primarily used for the protection of hydroxyl functionalities in multi-step organic synthesis. As a less common analogue of the more frequently used ethoxyethyl (EE) and tetrahydropyranyl (THP) groups, the DEE group offers a distinct stability profile that can be advantageous in specific synthetic contexts. This guide provides a comprehensive overview of the core features of the DEE protecting group, including its stability, methods for its introduction and removal, and relevant experimental considerations.

Core Features and Stability Profile

The diethoxyethyl protected ether has the general structure R-O-CH(OCH₂CH₃)₂, formed by the reaction of an alcohol with diethoxyacetaldehyde. Like other acetal protecting groups, the DEE group exhibits notable stability under neutral and basic conditions, making it suitable for synthetic steps involving organometallic reagents, hydride reductions, and basic hydrolysis of esters.[1][2][3] Conversely, it is readily cleaved under acidic conditions, allowing for straightforward deprotection.[1][4]

The stability of acetal protecting groups is influenced by steric and electronic factors. While specific quantitative data for the DEE group is not extensively documented in comparison to more common acetals, its stability is expected to be comparable to other acyclic acetal protecting groups. The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the alkoxy group.[5]

Table 1: General Stability of the Diethoxyethyl (DEE) Protecting Group

| Reagent/Condition | Stability | Notes |

| Strong Bases (e.g., NaOH, KOH) | Stable | Suitable for saponification of esters. |

| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable | Allows for reactions with carbonyls and other electrophiles. |

| Nucleophiles | Stable | Resistant to attack by various nucleophiles.[6] |

| Hydride Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Enables selective reduction of other functional groups. |

| Mild to Strong Acids (e.g., HCl, H₂SO₄, TFA) | Labile | Readily cleaved to regenerate the alcohol.[1][4] |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Generally Stable | Dependent on the absence of other reducible functional groups. |

| Oxidizing Agents | Generally Stable | Stability depends on the specific oxidizing agent and reaction conditions. |

Experimental Protocols

Detailed experimental protocols for the introduction and removal of the DEE group are not as prevalent in the literature as for other protecting groups. However, the procedures can be inferred from the well-established chemistry of acetal formation and cleavage.

Protection of Alcohols as Diethoxyethyl Ethers

The protection of an alcohol as a DEE ether typically involves the acid-catalyzed reaction of the alcohol with a diethoxyacetaldehyde equivalent.

General Experimental Protocol for DEE Protection:

-

Reagents and Materials:

-

Alcohol substrate

-

Diethoxyacetaldehyde or its diethyl acetal (1,1,2,2-tetraethoxyethane)

-

Anhydrous, non-protic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), Amberlyst-15)[1]

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

-

Procedure:

-

Dissolve the alcohol substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of the acid catalyst.

-

Add a slight excess (1.1-1.5 equivalents) of diethoxyacetaldehyde or its acetal.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the resulting diethoxyethyl ether by column chromatography.

-

Table 2: Representative Conditions for Acetal Protection of Alcohols

| Alcohol Type | Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary | Diethoxyacetaldehyde | PTSA (cat.) | DCM | 25 | 2-6 | >90 (estimated) |

| Secondary | 1,1,2,2-Tetraethoxyethane | PPTS (cat.) | THF | 25 | 4-12 | 85-95 (estimated) |

| Tertiary | Diethoxyacetaldehyde | Amberlyst-15 | DCM | 25 | 12-24 | 70-85 (estimated) |

Note: The data in this table are estimations based on analogous acetal protection reactions and may vary depending on the specific substrate.

Deprotection of Diethoxyethyl Ethers

The cleavage of the DEE group is typically achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups.

General Experimental Protocol for DEE Deprotection:

-

Reagents and Materials:

-

DEE-protected substrate

-

Protic solvent (e.g., methanol, ethanol, THF/water mixture)

-

Acid catalyst (e.g., dilute hydrochloric acid, acetic acid, trifluoroacetic acid (TFA))[7]

-

-

Procedure:

-

Dissolve the DEE-protected substrate in the chosen solvent.

-

Add the acid catalyst. The amount and strength of the acid will depend on the lability of the DEE group and the stability of other functional groups in the molecule.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC.

-

Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by column chromatography if necessary.

-

Table 3: Representative Conditions for Acid-Catalyzed Deprotection of Acetals

| Acetal Type | Acid | Solvent | Temp. (°C) | Time | Yield (%) |

| Acyclic Acetal | 1M HCl | THF/H₂O (4:1) | 25 | 1-4 h | >95 (typical) |

| Acyclic Acetal | 80% Acetic Acid | H₂O | 25-40 | 2-8 h | >90 (typical) |

| Acyclic Acetal | TFA (cat.) | CH₂Cl₂/H₂O | 0-25 | 0.5-2 h | >95 (typical) |

Note: The data in this table are representative for general acetal cleavage and should be optimized for specific DEE-protected substrates.[7][8]

Visualization of Workflows

The logical progression of using the diethoxyethyl protecting group in a synthetic sequence can be visualized as a straightforward workflow.

The mechanism of acid-catalyzed protection involves the formation of a hemiacetal intermediate, followed by elimination of water to form an oxonium ion, which is then trapped by the alcohol.

Deprotection is the reverse of this process, initiated by protonation of one of the ether oxygens of the acetal, followed by the addition of water.

Conclusion

The diethoxyethyl protecting group, while not as commonly employed as some other acetal-based protecting groups, represents a useful tool in the synthetic chemist's arsenal. Its characteristic stability to basic and nucleophilic conditions, coupled with its lability under acidic conditions, allows for its strategic application in the synthesis of complex molecules. While specific quantitative data for the DEE group is sparse, its behavior can be reliably predicted based on the well-understood chemistry of acetal protecting groups. The choice of the DEE group over other protecting groups will depend on the specific requirements of the synthetic route, including the presence of other functional groups and the desired deprotection conditions.

References

- 1. Ether cleavage - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Tuning the stability of alkoxyisopropyl protection groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

The Morpholine Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have made it a cornerstone in the design of numerous clinically successful drugs and promising therapeutic candidates.[1][2] This technical guide provides a comprehensive overview of the applications of morpholine derivatives in drug discovery, with a focus on their roles in oncology, infectious diseases, and central nervous system (CNS) disorders. This document details the quantitative pharmacological data of key morpholine-containing drugs, provides explicit experimental protocols for their synthesis and evaluation, and visualizes their mechanisms of action through detailed signaling pathway diagrams.

Introduction: The Versatility of the Morpholine Scaffold

The morpholine moiety is a versatile building block in drug design due to its advantageous properties.[1] Its incorporation into a lead molecule can significantly enhance its drug-like characteristics. The nitrogen atom provides a basic center that can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor, further contributing to solubility and target binding.[3] Moreover, the morpholine ring is generally resistant to metabolic degradation, leading to improved in vivo stability and pharmacokinetic profiles.[1][4] These attributes have led to the successful development of morpholine-containing drugs across a wide range of therapeutic areas.

Quantitative Pharmacological Data of Key Morpholine Derivatives

The following tables summarize the quantitative data for prominent FDA-approved drugs and clinical candidates featuring the morpholine scaffold.

Table 1: In Vitro Potency of Morpholine-Containing Drugs

| Drug | Therapeutic Class | Target(s) | Assay | Potency (IC50/Ki/MIC) |

| Gefitinib | Anticancer | EGFR Kinase | Enzyme Assay | IC50: 0.4 nM (PI3Kα) |

| PKI-587 | Anticancer | PI3K/mTOR | Enzyme Assay | IC50: 1.6 nM (mTOR)[5] |

| Linezolid | Antibiotic | Bacterial Ribosome | MIC Assay | MIC90: ≤4 µg/mL (MRSA)[6][7][8][9][10] |

| Aprepitant | Antiemetic | NK1 Receptor | Binding Assay | IC50: 0.1 nM[11] |

| Reboxetine | Antidepressant | Norepinephrine Transporter (NET) | Binding Assay | Ki: 1.1 nM[12] |

Table 2: Pharmacokinetic Properties of Selected Morpholine-Containing Drugs

| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Primary Metabolism |

| Gefitinib | ~60 | ~90 | ~48 | CYP3A4, CYP3A5, CYP2D6[4][13] |

| Linezolid | ~100 (oral) | ~31 | 5-7 | Non-enzymatic oxidation[14][15] |

| Aprepitant | ~60-65 | >95 | 9-13 | CYP3A4, CYP1A2, CYP2C19[16] |

| Reboxetine | >60 | ~97 | ~12.5 | CYP3A4 |

Key Signaling Pathways and Mechanisms of Action

Morpholine derivatives exert their therapeutic effects through a variety of mechanisms. The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and molecular interactions for representative morpholine-containing drugs.

Inhibition of EGFR Signaling by Gefitinib

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers. It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting autophosphorylation and downstream signaling cascades that promote cell proliferation and survival.

Dual Inhibition of the PI3K/Akt/mTOR Pathway by PKI-587

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is a common feature of cancer. PKI-587 is a potent dual inhibitor that targets both PI3K and mTOR, leading to a more comprehensive blockade of this oncogenic signaling cascade.

Inhibition of Bacterial Protein Synthesis by Linezolid

Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for the commencement of translation.[2][3][17][18][19]

Norepinephrine Reuptake Inhibition by Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). It blocks the norepinephrine transporter (NET) in the presynaptic neuron, leading to an increased concentration of norepinephrine in the synaptic cleft. This enhances noradrenergic neurotransmission, which is beneficial in the treatment of depression.[12][20][21][22][23] In the prefrontal cortex, where dopamine transporters are sparse, NET is also responsible for the reuptake of dopamine. Therefore, inhibiting NET with reboxetine can also increase dopamine levels in this brain region.[24][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of morpholine derivatives.

Synthesis of Gefitinib

This protocol describes a common synthetic route to Gefitinib, starting from 3-hydroxy-4-methoxybenzoic acid.

Step 1: Esterification of 3-hydroxy-4-methoxybenzoic acid

-

Dissolve 3-hydroxy-4-methoxybenzoic acid in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 3-hydroxy-4-methoxybenzoate.

Step 2: Alkylation with 1-bromo-3-chloropropane

-

To a solution of methyl 3-hydroxy-4-methoxybenzoate in acetone, add potassium carbonate.

-

Add 1-bromo-3-chloropropane and reflux the mixture for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.

Step 3: Nitration

-

Dissolve the product from Step 2 in acetic acid.

-

Cool the solution to 0°C and add nitric acid dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the mixture into ice water and collect the precipitate by filtration to obtain methyl 3-(3-chloropropoxy)-4-methoxy-6-nitrobenzoate.

Step 4: Reduction of the nitro group

-

To a solution of the nitro compound in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Filter the hot solution through celite and concentrate the filtrate.

-

Extract the product with ethyl acetate and purify to give methyl 6-amino-3-(3-chloropropoxy)-4-methoxybenzoate.

Step 5: Quinazoline ring formation

-

Heat the amino compound with formamide at 150-160°C for 4-6 hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter and dry the solid to obtain 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.

Step 6: Chlorination

-

Reflux the quinazolinone derivative in thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with diethyl ether to obtain 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Step 7: Coupling with 3-chloro-4-fluoroaniline

-

To a solution of the chloroquinazoline in isopropanol, add 3-chloro-4-fluoroaniline.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction and collect the precipitated product by filtration.

Step 8: Final reaction with morpholine

-

Heat the product from Step 7 with excess morpholine at 100-110°C for 6-8 hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the product with chloroform, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization from ethanol to afford Gefitinib.

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a protein kinase, using PI3K as an example.

Materials:

-

Recombinant human PI3K enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Substrate (e.g., phosphatidylinositol)

-

Test compound (morpholine derivative)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the PI3K enzyme solution to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound (morpholine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The morpholine scaffold has unequivocally established its importance in drug discovery, contributing to the development of effective therapies for a multitude of diseases. Its ability to confer favorable physicochemical and pharmacokinetic properties makes it a highly attractive moiety for medicinal chemists. The examples provided in this guide highlight the broad applicability of morpholine derivatives, from targeted cancer therapies to life-saving antibiotics and CNS-acting agents.

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine-based structures. Furthermore, the application of computational chemistry and machine learning will aid in the rational design of new morpholine derivatives with enhanced potency and selectivity for their biological targets. As our understanding of disease biology deepens, the "privileged" morpholine scaffold will undoubtedly continue to play a pivotal role in the discovery of the next generation of innovative medicines.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 3. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. ijmronline.org [ijmronline.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.asm.org [journals.asm.org]

- 19. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reboxetine - Wikipedia [en.wikipedia.org]

- 24. Neurotransmission of cognition, part 3. Mechanism of action of selective NRIs: both dopamine and norepinephrine increase in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dopamine reuptake by norepinephrine neurons: exception or rule? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(2,2-Diethoxyethyl)morpholine: A Detailed Protocol for N-Alkylation

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2,2-diethoxyethyl)morpholine via the N-alkylation of morpholine with 2-bromo-1,1-diethoxyethane. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1] The title compound serves as a valuable building block in organic synthesis, featuring a protected aldehyde functionality that can be revealed for subsequent transformations. This protocol details the experimental procedure, reaction parameters, and purification methods.

Introduction

The N-alkylation of morpholine is a fundamental transformation in organic synthesis, leading to a diverse array of substituted morpholine derivatives. The reaction of morpholine with 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal) yields 4-(2,2-diethoxyethyl)morpholine, a versatile intermediate. The diethyl acetal group serves as a stable protecting group for an aldehyde functionality, which can be deprotected under acidic conditions for further synthetic manipulations.[1] This allows for selective reactions on other parts of a molecule without affecting the latent aldehyde. The morpholine moiety itself is a key component in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib, highlighting its importance in drug discovery.

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of morpholine.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of secondary amines.

Materials:

-

Morpholine

-

2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Acetonitrile (CH₃CN) or other suitable polar aprotic solvent (e.g., DMF)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq), potassium carbonate (1.5-2.0 eq) as a base, and a suitable solvent such as acetonitrile.

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromo-1,1-diethoxyethane (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid base and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 4-(2,2-diethoxyethyl)morpholine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the N-alkylation of morpholine. Please note that optimal conditions may vary and should be determined experimentally.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Morpholine | 1.0 eq | |

| 2-Bromo-1,1-diethoxyethane | 1.1 - 1.5 eq | A slight excess is often used to ensure complete consumption of the morpholine. |

| Reagents & Solvents | ||

| Base | Potassium Carbonate (1.5-2.0 eq) | Other non-nucleophilic bases like triethylamine can also be used. |

| Solvent | Acetonitrile, DMF | A polar aprotic solvent is typically used to facilitate the S_{N}2 reaction. |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux | Heating is often required to drive the reaction to completion. |

| Reaction Time | 4 - 24 hours | Monitored by TLC. |

| Product | ||

| 4-(2,2-Diethoxyethyl)morpholine | ||

| Typical Yield | 65 - 85% | Yields can vary based on reaction scale and purification method. |

| Boiling Point | 80 °C at 0.5 Torr | |

| Appearance | Colorless to light yellow liquid |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 4-(2,2-diethoxyethyl)morpholine.

Logical Relationship of Components

References

Application Notes and Protocols for N-alkylation of Morpholine with Halo-acetaldehyde Diethyl Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of morpholine serves as a fundamental transformation in organic synthesis, yielding N-substituted morpholine derivatives that are prevalent scaffolds in a wide array of pharmaceuticals and biologically active compounds. This application note provides detailed protocols for the N-alkylation of morpholine with halo-acetaldehyde diethyl acetals, versatile building blocks that introduce a protected aldehyde functionality. The acetal group can be readily deprotected to reveal the aldehyde, which can then be used in a variety of subsequent chemical transformations, making the resulting N-(2,2-diethoxyethyl)morpholine a valuable intermediate in drug discovery and development.

This document outlines a general procedure for this alkylation, summarizes key reaction parameters, and provides a detailed, step-by-step protocol for a specific example.